3-Amino-N,N-dimethyl-4-nitroaniline

Catalog No.
S6879626
CAS No.
2069-71-8
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N,N-dimethyl-4-nitroaniline

CAS Number

2069-71-8

Product Name

3-Amino-N,N-dimethyl-4-nitroaniline

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3

InChI Key

WJTOMXLUNDWLCY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8_8H11_{11}N3_3O2_2 and a CAS Number of 2069-71-8. This compound is a derivative of aniline, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the nitrogen atom. The structure consists of a benzene ring with these functional groups, giving it unique chemical properties and reactivity. It typically appears as a yellow-brown powder with a melting point ranging from 134 to 139 °C .

There is no current information available regarding the specific mechanism of action of 3-Amino-N,N-dimethyl-4-nitroaniline in biological systems.

As with most nitroaromatic compounds, 3-Amino-N,N-dimethyl-4-nitroaniline is likely to be toxic and may pose various health hazards. Specific data on its toxicity is lacking, but potential hazards include:

  • Skin and eye irritation
  • Inhalation toxicity
  • Potential carcinogenicity (common concern with nitroaromatic compounds) []

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group under suitable conditions.
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions influenced by the nitro and amino groups on the benzene ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
  • Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline generally involves two main steps:

  • Nitration of N,N-Dimethylaniline: This step introduces a nitro group onto the aromatic ring using concentrated sulfuric acid and nitric acid.
  • Reduction: The nitro group is subsequently reduced to an amino group through catalytic hydrogenation or by employing reducing agents like iron powder and hydrochloric acid.

In industrial settings, these processes are optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography.

3-Amino-N,N-dimethyl-4-nitroaniline has several applications, including:

  • Organic Synthesis: It serves as a building block for various chemical compounds, including dyes and pharmaceuticals.
  • Material Science: Its unique properties make it useful in developing piezoelectric materials and organic semiconductors.

While specific interaction studies focusing solely on 3-Amino-N,N-dimethyl-4-nitroaniline are scarce, it is likely that its interactions with biological systems involve its functional groups affecting enzyme activity or receptor binding. Further research is necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with 3-Amino-N,N-dimethyl-4-nitroaniline:

Compound NameKey Differences
N,N-Dimethyl-4-nitroanilineLacks the amino group at the 3-position
4-Amino-N,N-dimethylanilineLacks the nitro group at the 4-position
3-Amino-4-nitroanilineLacks the dimethyl groups on the nitrogen atom

Uniqueness

3-Amino-N,N-dimethyl-4-nitroaniline is unique due to its combination of both amino and nitro groups on the benzene ring, along with dimethyl substitution on nitrogen. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in organic synthesis and material science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.085126602 g/mol

Monoisotopic Mass

181.085126602 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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